1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a keto group at the second position and a carboxylic acid group at the third position of the dihydroquinoline ring. This compound is structurally related to various other quinoline derivatives that have been studied for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives can be achieved through the reaction of methyl 3-(arylamino)acrylates with hydrogen iodide, which proceeds efficiently in alcoholic solvents, particularly tert-butyl alcohol . Another method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids to obtain methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates . These methods highlight the versatility of synthetic approaches to quinoline derivatives.
Molecular Structure Analysis
The molecular and crystal structures of quinoline derivatives have been extensively studied. For instance, the crystal structures of five cocrystals/salts assembled from 2-methylquinoline with various carboxylic acids have been characterized by X-ray diffraction analysis, revealing the importance of hydrogen bonding interactions in structure formation . Similarly, the molecular and crystal structures of alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates have been examined by single crystal X-ray crystallography, providing insights into the closest contacts between active atoms .
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions. For example, the gas phase reaction of substituted isoquinolines to carboxylic acids has been observed in mass spectrometric studies, indicating the formation of carboxylic acids after collisional activation . Additionally, thionyl chloride-induced conversion of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids can lead to highly functionalized thieno[3,4-b]quinoline derivatives, showcasing the reactivity of these compounds under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The antibacterial activities of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have been tested, with some compounds showing potent activity against both gram-positive and gram-negative bacteria . The synthesis of a functionalized 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been performed, highlighting the potential for further functionalization of these compounds . Additionally, the derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been prepared and characterized, providing a comprehensive understanding of their properties .
Scientific Research Applications
Anticancer Applications
One of the prominent applications of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives is in anticancer research. For instance, a study synthesized new derivatives of this compound and tested their effects against breast cancer MCF-7 cell lines. Some of these compounds exhibited significant anticancer activity, providing a potential avenue for developing new anticancer drugs (Gaber et al., 2021).
Chemical Synthesis and Hydrolysis Studies
The chemical properties and reactions of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid have been extensively studied. For instance, research into the hydrolysis of its nitrile moiety has been conducted, which provides insights into its chemical behavior and potential applications in different chemical reactions (Basafa et al., 2021).
Antibacterial Properties
This compound has also been studied for its antibacterial properties. A study from 1981 investigated 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid, a broad antibacterial agent, for its potential in treating systemic infections (Goueffon et al., 1981).
Antihypoxic and Diuretic Activities
The compound has been explored for its potential antihypoxic and diuretic activities. A study synthesized derivatives with high antihypoxic effects and identified them as potentially nontoxic substances suitable for pharmacological testing (Ukrainets et al., 2014). Another research effort focused on synthesizing anilides of this compound as potential diuretic agents (Ukrainets et al., 2008).
properties
IUPAC Name |
1-methyl-2-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNCYDFCUVAFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497219 | |
Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
67984-94-5 | |
Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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